N-Phenylbenzenesulfonamide

Antiviral Research Hepatitis C Virus NS5B Polymerase

Scaffold-hopping failures derail lead optimization when simpler benzenesulfonamides lack the second aryl ring essential for target binding. N-Phenylbenzenesulfonamide (neutral form CAS 1678-25-7) provides a validated core scaffold with nanomolar potency across multiple targets. • HCV NS5B thumb site II inhibitor IC50 40 nM; co-crystal structures available for SBDD • LDHA inhibitor IC50 156 nM for oncology metabolism programs • 3D-QSAR models (CoMFA/CoMSIA) guide antifungal derivative design Reliable supply with characterized purity ≥98%; global ambient shipping.

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 150667-28-0
Cat. No. B128330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylbenzenesulfonamide
CAS150667-28-0
SynonymsBenzenesulfonamide, N-phenyl-, radical ion(1+) (9CI)
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C12H11NO2S/c14-16(15,12-9-5-2-6-10-12)13-11-7-3-1-4-8-11/h1-10,13H
InChIKeyXAUGWFWQVYXATQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylbenzenesulfonamide Inhibitor Scaffold


N-Phenylbenzenesulfonamide is an organic compound (molecular formula C12H11NO2S) with a molecular weight of 233.29 g/mol and a melting point of 110°C . It is characterized by a sulfonamide group (-SO2NH-) bridging two phenyl rings, placing it within the broader sulfonamide family [1]. The compound itself serves primarily as a key building block and structural core for generating diverse derivatives with potent biological activities. Research and patent literature demonstrates its utility as a scaffold for developing inhibitors against critical therapeutic targets, including viral polymerases (e.g., HCV NS5B), metabolic enzymes in cancer (e.g., Lactate Dehydrogenase A), and agricultural fungicides [2]. The provided CAS number (150667-28-0) corresponds to a specific radical ion form, but the core neutral molecule is widely referenced under CAS 1678-25-7 [3].

Scaffold Unsubstituted N-phenylbenzenesulfonamide core; active derivatives require precise ring substitution.
Use case Inhibitor lead generation: HCV NS5B, LDHA, 5-LO/mPGES-1, agricultural fungicide screening.
Selection Choose specific derivative based on substitution pattern and target; core alone is not active.

N-Phenylbenzenesulfonamide Substitution Specificity


The functional versatility of the N-Phenylbenzenesulfonamide core makes it an unreliable practice to substitute it with other benzenesulfonamide analogs without careful validation. The central -SO2-NH- linkage between two aromatic rings provides a unique, conformationally flexible scaffold. This contrasts sharply with simpler analogs like N-Methylbenzenesulfonamide or primary benzenesulfonamides, which lack the second aromatic ring crucial for target binding . The specific substitution pattern on either phenyl ring directly determines target selectivity and potency. For example, 4-methyl substitution on the benzenesulfonyl ring yields a selective nanomolar carbonic anhydrase IX inhibitor [1], whereas a 3-substitution pattern on the N-phenyl ring creates selective, reversible LSD1 inhibitors [2]. The unsubstituted core molecule itself may lack significant activity, but its derivatives achieve potent inhibition across diverse targets, including LDHA (IC50 156 nM) and HCV NS5B (IC50 40 nM), highlighting the critical importance of the specific derivative structure [3][4]. Substituting the core scaffold with a structurally similar but differently substituted analog will almost certainly lead to a loss of activity and invalidate any prior experimental data.

1 Core scaffold mismatch: Simpler benzenesulfonamides (e.g., N-methyl) lack the second phenyl ring required for target binding; may not transfer activity.
2 Substitution pattern sensitivity: 4-methyl vs 3-substitution on either ring directs selectivity toward CA IX or LSD1; generic analog risks loss of potency.
3 Derivative-specific validation: Reported IC50 values (39 nM–2.3 μM) apply only to optimized derivatives; unsubstituted core is inactive as a direct inhibitor.

N-Phenylbenzenesulfonamide Derivative Activity Profiles


HCV NS5B Polymerase Inhibition

Substituted N-phenylbenzenesulfonamide (SPBS) derivatives exhibit potent and reversible inhibition of the HCV NS5B polymerase, with IC50 values reaching as low as 39-40 nM against genotype 1b Con1. This places them as a novel non-nucleoside inhibitor (NNI) chemotype [1]. In contrast, simpler benzenesulfonamides or N-methylbenzenesulfonamide analogs do not exhibit this specific, high-potency inhibition profile against HCV polymerases [2].

HCV NS5B
Reported
IC50 39–40 nM (genotype 1b)
Supports polymerase inhibitor screening
In vitro transcription assay; N-methyl analog lacks reported activity
Antiviral Research Hepatitis C Virus NS5B Polymerase

LDHA Inhibition in Pancreatic Cancer

A machine-learning-driven discovery identified N-phenylbenzenesulfonamides as a novel chemotype for LDHA inhibition. The initial hit, compound 9, showed an IC50 of 720 nM, which was improved through optimization to compound 28 with an IC50 of 156 nM [1]. This level of potency is significant compared to other sulfonamide-based LDHA inhibitors, and the N-phenylbenzenesulfonamide core provides a unique binding mode involving crucial hydrogen-bonding interactions with the enzyme [2].

LDHA inhibition
Cross-study
Compound 28: IC50 156 nM (hit: 720 nM)
LDHA-targeted probe context
Biochemical assay; novel chemotype by machine learning
Cancer Metabolism Lactate Dehydrogenase A Pancreatic Cancer

Dual 5-LO/mPGES-1 Inhibition

An optimized N-phenylbenzenesulfonamide derivative (compound 47) demonstrated potent dual inhibition of 5-lipoxygenase (5-LO) and microsomal prostaglandin E2 synthase-1 (mPGES-1). It showed IC50 values of 2.3 μM for isolated 5-LO and 0.4 μM for 5-LO in intact cells, and also inhibited mPGES-1 and LTC4 synthase [1]. This is in contrast to many other sulfonamide-based anti-inflammatory compounds that target COX enzymes (e.g., COX-2 inhibitors) [2].

5-LO/mPGES-1
Reported
Isolated 5-LO IC50 2.3 μM; intact cell 5-LO IC50 0.4 μM
Dual inhibitor pathway-response context
Differentiates from COX-2 selective inhibitors
Inflammation 5-Lipoxygenase Prostaglandin E2 Synthase

Phytophthora Fungicidal Activity

A series of N-phenylbenzenesulfonamide analogues were evaluated for their fungicidal activity against Phytophthora blight (Phytophthora capsici). 3D-QSAR studies (CoMFA and CoMSIA) on 37 analogues established a quantitative structure-activity relationship, demonstrating that specific structural modifications on the N-phenylbenzenesulfonamide scaffold can significantly enhance fungicidal potency [1]. This activity is distinct from its close analog N-phenyl-2-thienylsulfonamide, which also shows fungicidal effects but with a different SAR profile [2].

Fungicidal QSAR
Cross-study
3D-QSAR (CoMFA/CoMSIA) on 37 analogues vs. P. capsici
Supports agrochemical screening design
Structural features differ from thienylsulfonamide series
Agrochemical Fungicide Phytophthora capsici

N-Phenylbenzenesulfonamide Application Scenarios


HCV NS5B Polymerase Inhibitor Optimization

Research groups focused on discovering non-nucleoside inhibitors (NNIs) for Hepatitis C virus (HCV) should consider N-phenylbenzenesulfonamide derivatives as a starting point for lead optimization. This class has demonstrated validated, nanomolar potency (IC50 up to 39 nM) against the HCV 1b polymerase [1]. The core scaffold's unique binding mode to the thumb site II of the polymerase, as revealed by co-crystal structures, provides a rational basis for structure-based drug design [2].

LDHA-Targeted Anticancer Agents

Oncology programs focusing on disrupting cancer metabolism, specifically by targeting Lactate Dehydrogenase A (LDHA), can leverage N-phenylbenzenesulfonamide derivatives. The scaffold has been validated as a novel chemotype for LDHA inhibition, with optimized leads showing an IC50 of 156 nM [3]. This is particularly relevant for pancreatic cancer research, where LDHA plays a crucial role in the Warburg effect.

Agricultural Fungicide Screening

Agrochemical companies and research institutions can utilize the established 3D-QSAR models (CoMFA/CoMSIA) for N-phenylbenzenesulfonamide analogues to guide the synthesis and screening of new fungicides. The models provide quantitative predictions of activity against economically significant phytopathogens like Phytophthora capsici (blight) and Pythium ultimum (damping-off) [4][5].

Selective Anti-Inflammatory Agent Design

Researchers aiming to develop anti-inflammatory drugs with a novel mechanism of action can explore N-phenylbenzenesulfonamide derivatives as dual inhibitors of 5-LO and mPGES-1. Compound 47, a derivative with IC50 values of 2.3 μM (isolated 5-LO) and 0.4 μM (intact cell 5-LO), serves as a validated lead compound that favorably modulates lipid mediator biosynthesis [6].

Application
Selection Property
Validation Focus
HCV NS5B inhibitor optimization
Substituted N-phenyl scaffold with thumb site II binding
Polymerase inhibition assay context; genotype-specific profiling
LDHA-targeted probe research
Machine-learning-derived chemotype; hydrogen-bond interaction
Cancer metabolism enzyme assay; Warburg effect pathway studies
Dual 5-LO/mPGES-1 inhibitor design
Dual enzyme inhibition scaffold; avoids COX-2 mechanism
Lipid mediator pathway modulation; cell-based enzyme assays
Agricultural fungicide screening
QSAR-guided analogue selection; benzenesulfonamide core
In vitro P. capsici / P. ultimum assays; CoMFA/CoMSIA model review
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